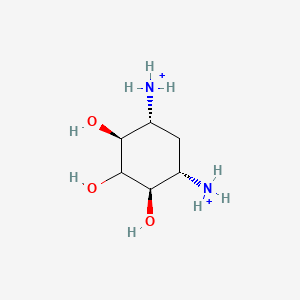
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-deoxystreptamine(2+) is an organic cation obtained by protonation of the two free amino groups of 2-deoxystreptamine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-deoxystreptamine(1+).
科学的研究の応用
Polyimide Membrane Modification
1,3-cyclohexanebis(methylamine), closely related to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, has been found effective as a cross-linking agent for the chemical modification of polyimide membranes. This modification significantly changes the membranes' chemical compositions, micro-structure, gas transport properties, and plasticization resistance. The membranes exhibit improved CO2/CH4 selectivity and enhanced plasticization resistance, demonstrating the compound's potential in membrane technology (Shao et al., 2005).
Dielectric Properties in Hybrid Compounds
A study synthesized a new organic–inorganic hybrid compound featuring 1,2-diaminonium cyclohexane, which shares structural similarities with 1,3-diamino-4,5,6-trihydroxy-cyclohexane. This compound showed interesting dielectric properties, highlighting its potential in electronic materials (Mkaouar et al., 2015).
Supramolecular Networks
Cyclohexane-based polyaminopolyalcohols, such as derivatives similar to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, have been used to form complex structures with metal ions, creating supramolecular, hydrogen-bonded networks. These structures show potential for applications in materials science and coordination chemistry (Merten et al., 2012).
Ligand Synthesis for Metal Detoxification
Trans 1,2-diamino cyclohexane, structurally similar to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, has been used to synthesize ligands for in vivo heavy metal detoxification. These ligands demonstrate strong complexation abilities with various metals, making them useful in therapeutic applications (Bailly et al., 2004).
特性
製品名 |
1,3-Diamino-4,5,6-trihydroxy-cyclohexane |
|---|---|
分子式 |
C6H16N2O3+2 |
分子量 |
164.2 g/mol |
IUPAC名 |
[(1R,2S,4R,5S)-5-azaniumyl-2,3,4-trihydroxycyclohexyl]azanium |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/p+2/t2-,3+,4+,5-,6? |
InChIキー |
DTFAJAKTSMLKAT-KFJBKXNJSA-P |
異性体SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1[NH3+])O)O)O)[NH3+] |
正規SMILES |
C1C(C(C(C(C1[NH3+])O)O)O)[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



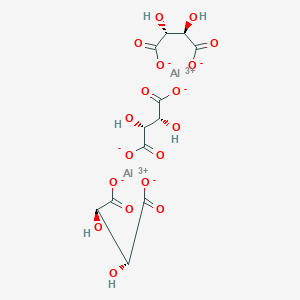
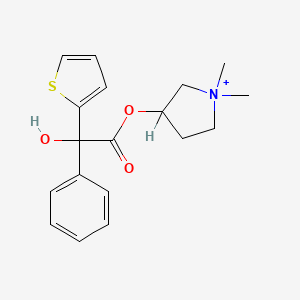
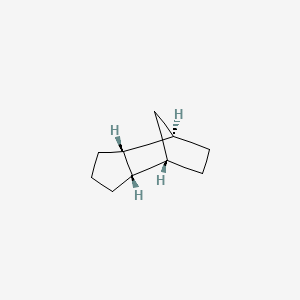
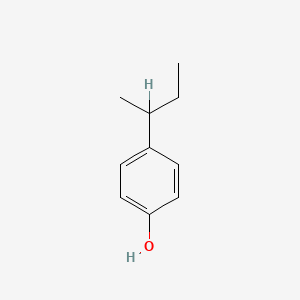
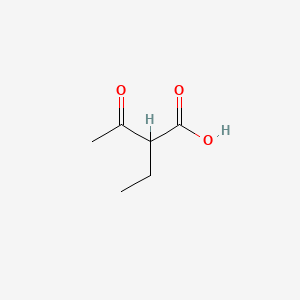
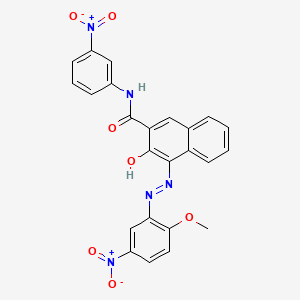
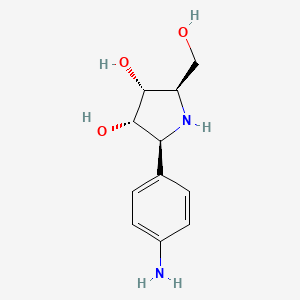
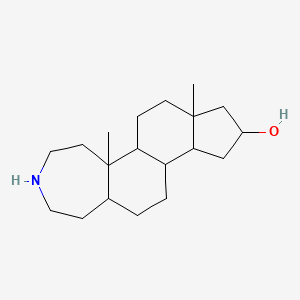
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
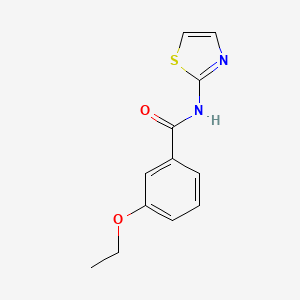
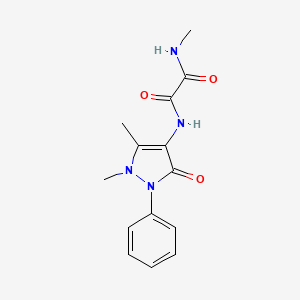
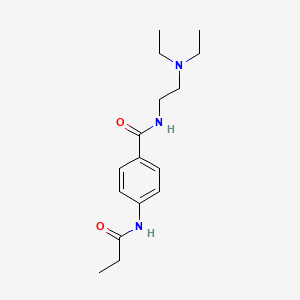
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide](/img/structure/B1211016.png)